1-fluoro-3-(1-nitroethyl)benzene
Description
Contextualization within Fluorinated Aromatic Compounds and Nitroarenes
Fluorinated aromatic compounds and nitroarenes are two cornerstone classes of molecules in organic chemistry, each with a rich history and a broad spectrum of applications. The introduction of a fluorine atom into an aromatic ring can profoundly alter the molecule's physical, chemical, and biological properties. nih.gov Due to fluorine's high electronegativity and small size, its incorporation can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, making fluorinated compounds invaluable in medicinal chemistry and materials science. nih.gov
Nitroarenes, characterized by the presence of a nitro group (—NO₂) attached to an aromatic ring, are pivotal intermediates in the synthesis of a wide range of industrially important chemicals, including dyes, polymers, and pharmaceuticals. researchgate.net The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. mdpi-res.commdpi.com This reactivity profile makes nitroarenes versatile building blocks in organic synthesis. mdpi-res.commdpi.com
1-Fluoro-3-(1-nitroethyl)benzene is a member of both these families, possessing the characteristic features of a fluorinated aromatic compound and a nitroarene. Its structure, however, is distinguished by the presence of a 1-nitroethyl group, which sets it apart from the more commonly studied nitrobenzene (B124822) derivatives where the nitro group is directly attached to the aromatic ring.
Significance of the this compound Scaffold in Organic Synthesis and Mechanistic Studies
While specific research on this compound is not extensively documented, its structural components suggest significant potential in organic synthesis and mechanistic studies. The scaffold combines a fluorinated phenyl ring with a nitroalkane side chain, offering multiple sites for chemical modification.
The synthesis of this compound would likely involve the introduction of the 1-nitroethyl group onto a pre-existing fluorinated benzene (B151609) derivative. One plausible route could be the nitration of 1-ethyl-3-fluorobenzene. Another approach could involve the reaction of a suitable nucleophile with 1-fluoro-3-nitrobenzene (B1663965), although this would lead to a different isomer. The synthesis of related compounds, such as 1-fluoro-3-propylbenzene, has been approached through methods like Friedel-Crafts acylation followed by reduction. quora.com
The reactivity of the 1-nitroethyl group is of particular interest. The alpha-protons to the nitro group are acidic, allowing for deprotonation to form a nitronate anion. This anion can then act as a nucleophile in various carbon-carbon bond-forming reactions, a cornerstone of synthetic organic chemistry. mdpi-res.com Furthermore, the nitro group itself can be transformed into a variety of other functional groups, such as amines, oximes, and carbonyls (via the Nef reaction), providing a gateway to a diverse range of derivatives. mdpi-res.com
From a mechanistic standpoint, the interplay between the fluorine atom and the 1-nitroethyl group on the aromatic ring presents an interesting case for studying electronic effects. The fluorine atom, being an ortho-para director with deactivating properties, and the 1-nitroethyl group, likely a meta-director, would influence the regioselectivity of further electrophilic aromatic substitution reactions.
Overview of Current Research Trajectories Involving Fluorinated Nitroethylbenzene Derivatives
Current research involving fluorinated nitroaromatic compounds is vibrant and multifaceted. A significant area of focus is the development of new synthetic methodologies for their preparation, including halogen exchange fluorination and nucleophilic substitution of nitro groups. epa.govresearchgate.netgoogle.com These methods aim to provide efficient and selective access to a wide array of fluorinated nitroaromatics for further use.
In the realm of medicinal chemistry, fluorinated nitroaromatics are being investigated for their potential as therapeutic agents. The unique electronic properties conferred by the fluoro and nitro groups can be exploited to design enzyme inhibitors and other biologically active molecules. nih.gov
While direct research on derivatives of this compound is limited, the broader field of nitro compound chemistry continues to evolve. The use of nitroalkanes in asymmetric synthesis, where the nitro group serves as a versatile handle for stereoselective transformations, is a particularly active area. mdpi-res.com It is conceivable that future research will extend these methodologies to more complex scaffolds like this compound, unlocking new avenues for the synthesis of novel and potentially useful molecules.
Data Tables
Table 1: Physicochemical Properties of the Related Compound 1-Fluoro-3-nitrobenzene
| Property | Value | Reference |
| Molecular Formula | C₆H₄FNO₂ | sigmaaldrich.comsigmaaldrich.comchemicalbook.comnih.govnist.govnist.gov |
| Molecular Weight | 141.10 g/mol | sigmaaldrich.comnih.gov |
| Boiling Point | 205 °C | sigmaaldrich.comsigmaaldrich.com |
| Melting Point | 1.7 °C | sigmaaldrich.comsigmaaldrich.com |
| Density | 1.325 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |
| Refractive Index | n20/D 1.525 | sigmaaldrich.comsigmaaldrich.com |
| CAS Number | 402-67-5 | sigmaaldrich.comsigmaaldrich.comchemicalbook.comnist.govnist.gov |
Table 2: Spectroscopic Data for the Related Compound 1-Fluoro-3-nitrobenzene
| Spectroscopic Technique | Key Features | Reference |
| GC-MS | Top 5 Peaks (m/z): 95, 75, 141, 30, 83 | nih.gov |
| FTIR | Data available from capillary cell (neat) and ATR techniques. | nih.gov |
| NMR | ¹³C, ¹⁵N, and ¹⁹F NMR data are available. | nih.gov |
Properties
CAS No. |
29865-67-6 |
|---|---|
Molecular Formula |
C8H8FNO2 |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Fluoro 3 1 Nitroethyl Benzene and Its Isomers
Direct Functionalization Approaches on Fluorinated Benzenes
Direct functionalization of readily available fluorinated benzenes is a common strategy for introducing the 1-nitroethyl moiety. This can be achieved through several classical and modern organic reactions.
Introduction of the Nitroethyl Moiety via Electrophilic Nitration or Radical Reactions
One of the most direct conceptual routes involves the electrophilic nitration of 1-fluoro-3-ethylbenzene. In this electrophilic aromatic substitution (EAS) reaction, the directing effects of the substituents on the benzene (B151609) ring are crucial for determining the regioselectivity of the incoming nitro group. The fluorine atom, although deactivating due to its high electronegativity (inductive effect), is an ortho, para-director because of the lone pair electrons that can be donated to the aromatic ring (resonance effect). stackexchange.com The ethyl group is an activating, ortho, para-director. Therefore, the nitration of 1-fluoro-3-ethylbenzene is expected to yield a mixture of isomers.
The relative rates of electrophilic aromatic nitration for halobenzenes compared to benzene are presented in the table below.
| Aryl Halide | Relative Rate of Nitration |
| Benzene | 1.0 |
| Fluorobenzene (B45895) | 0.11 |
| Chlorobenzene | 0.02 |
| Bromobenzene | 0.06 |
| Iodobenzene | 0.13 |
| Data sourced from a comparative study on the nitration of halobenzenes. stackexchange.com |
Radical reactions offer an alternative for introducing the nitroethyl group. While less common for this specific transformation, radical nitroalkylation could theoretically be achieved. This might involve the generation of a nitroethyl radical, which would then attack the fluorobenzene ring. However, controlling the regioselectivity of such radical aromatic substitutions can be challenging.
Stereoselective Alkylation and Nitroalkane Additions on Fluorinated Precursors
A more controlled and widely applicable method for constructing the C-C bond is the Henry reaction (nitroaldol reaction). beilstein-journals.orgrsc.org This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. For the synthesis of 1-fluoro-3-(1-nitroethyl)benzene, 3-fluorobenzaldehyde (B1666160) can be reacted with nitroethane. osti.govresearchgate.net
The initial product of the Henry reaction is a β-nitro alcohol, 1-(3-fluorophenyl)-2-nitroethanol. This intermediate can then be dehydrated to form 1-fluoro-3-(1-nitrovinyl)benzene, which can subsequently be reduced to the desired this compound. beilstein-journals.orgresearchgate.netlookchem.com The development of asymmetric Henry reactions allows for the stereoselective synthesis of chiral β-nitro alcohols, which is crucial for producing specific stereoisomers of the final product. nih.gov Various chiral catalysts, including copper complexes and organocatalysts, have been developed to achieve high diastereo- and enantioselectivity in the Henry reaction. nih.gov
Another approach is the alkylation of a fluorinated benzene derivative with a suitable nitroethylating agent. This can be challenging due to the propensity for O-alkylation over C-alkylation of nitroalkanes. However, copper-catalyzed thermal redox catalysis has emerged as a promising method for the C-alkylation of nitroalkanes with benzyl (B1604629) halides, a reaction that could potentially be adapted for this synthesis. nih.gov
Fluorination Strategies on Nitroethylbenzene Scaffolds
An alternative to building the nitroethyl group onto a fluorinated ring is to introduce the fluorine atom onto a pre-existing nitroethylbenzene scaffold. This is often referred to as a "late-stage fluorination" strategy.
Nucleophilic Aromatic Substitution (SNAr) of Halogenated or Nitro-Substituted Nitroethylbenzenes
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a fluorine atom onto an activated aromatic ring. nih.gov The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. google.com Therefore, a precursor such as 1-chloro-3-(1-nitroethyl)benzene or 1-bromo-3-(1-nitroethyl)benzene could undergo SNAr with a fluoride (B91410) source, like potassium fluoride (KF) or a tetraalkylammonium fluoride, to yield this compound. google.comua.es
The reaction can also be performed on dinitro-substituted precursors, where one of the nitro groups is replaced by fluorine. The synthesis of aromatic fluoro compounds from the corresponding nitro compounds by nucleophilic substitution of the nitro group with fluoride has been described. nih.gov
The table below summarizes typical conditions for SNAr reactions to introduce fluorine.
| Substrate | Fluorinating Agent | Solvent | Temperature (°C) |
| Aryl Chloride | KF/Phase-transfer catalyst | Aprotic polar solvent | 150-250 |
| Dinitroarene | KF | Sulfolane | 180-200 |
| Activated Aryl Chloride | Anhydrous Me4NF | Aprotic polar solvent | Room Temperature |
| Data compiled from various sources on SNAr fluorination. nih.govua.esnih.gov |
Electrophilic Fluorination Methodologies and Continuous-Flow Synthesis
Electrophilic fluorination offers another route to introduce a fluorine atom onto the nitroethylbenzene scaffold. wikipedia.org Reagents such as Selectfluor (F-TEDA-BF4) are powerful electrophilic fluorinating agents that can react with electron-rich aromatic rings. reddit.comorganic-chemistry.orgnih.gov However, the nitroethyl group is deactivating, which would make the electrophilic fluorination of 1-(1-nitroethyl)benzene challenging and likely require harsh reaction conditions.
Continuous-flow synthesis has emerged as a valuable technology for hazardous reactions like nitration and fluorination, offering enhanced safety, better temperature control, and improved yields. beilstein-journals.orgewadirect.comgoogle.com A continuous-flow process could be designed for either the nitration of 1-fluoro-3-ethylbenzene or the SNAr fluorination of a suitable precursor. The use of microreactors allows for rapid mixing and efficient heat transfer, which is particularly beneficial for highly exothermic reactions. beilstein-journals.org
Multi-Component and Cascade Reaction Strategies for the Synthesis of this compound
Cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer an efficient and atom-economical approach to complex molecules. acs.orgnih.gov A potential cascade strategy for the synthesis of this compound could involve a sequence initiated by a Henry reaction. For instance, a triethylamine-promoted cascade involving a Henry reaction, elimination of nitrous acid, and a subsequent reaction could be envisioned. acs.orgacs.org
Catalytic Approaches in the Synthesis of Fluorinated Nitroethylbenzenes
The synthesis of fluorinated nitroethylbenzenes, including this compound and its isomers, heavily relies on catalytic methodologies that facilitate the formation of the crucial carbon-carbon bond between a fluorinated aromatic ring and a nitroethyl group. The primary route for this transformation is the Henry reaction, also known as the nitroaldol reaction, which involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. mdpi.comuwindsor.cascirp.org In the context of synthesizing this compound, this would involve the reaction of 3-fluorobenzaldehyde with nitroethane. The development of asymmetric catalytic systems has been pivotal in controlling the stereochemistry of the resulting β-nitroalcohol product, which is a direct precursor to the target nitroethylbenzene derivatives.
Catalytic strategies for the Henry reaction are diverse, encompassing transition metal catalysis, organocatalysis, and phase-transfer catalysis, each offering distinct advantages in terms of reactivity, selectivity, and substrate scope.
Transition Metal Catalysis
A variety of transition metal complexes have been developed to catalyze the Henry reaction with high efficiency and stereoselectivity. These catalysts typically feature a metal center that acts as a Lewis acid to activate the aldehyde, and a chiral ligand that orchestrates the stereochemical outcome of the reaction.
Copper(II) complexes, particularly those with bis(oxazoline) (BOX) ligands, have been extensively studied. For instance, copper(II) acetate (B1210297) in combination with chiral BOX ligands has been shown to be effective for the enantioselective Henry reaction between various aldehydes and nitromethane (B149229). niscpr.res.in Research has demonstrated that chiral copper(II) complexes derived from Schiff base ligands can catalyze the Henry reaction of benzaldehydes bearing electron-withdrawing groups, including fluorine, with high yields. mdpi.com For example, the reaction of fluorinated benzaldehydes with nitromethane has been successfully catalyzed by such complexes, affording the corresponding β-nitroalcohols in good yields. mdpi.com
Cobalt complexes have also emerged as powerful catalysts for the asymmetric Henry reaction. Specifically, Co-salen complexes have been investigated for the reaction of 2-fluorobenzaldehyde (B47322) with nitromethane, demonstrating the applicability of these catalysts to fluorinated substrates. osti.gov The catalyst's performance, in terms of both conversion and enantioselectivity, can be tuned by modifying the ligand structure and the oxidation state of the cobalt center. osti.gov
Lanthanide-based catalysts, such as those derived from lanthanum, have also been employed in Henry reactions. These catalysts can promote the reaction between various aldehydes and nitroethane, indicating their potential for the synthesis of nitroethyl-substituted compounds. researchgate.net
Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a prominent strategy for asymmetric synthesis, including the Henry reaction. uwindsor.ca Chiral organocatalysts can activate the substrates through various non-covalent interactions, such as hydrogen bonding.
One notable class of organocatalysts for the Henry reaction is chiral quaternary ammonium (B1175870) salts. These compounds can function as phase-transfer catalysts, facilitating the reaction between the deprotonated nitroalkane (in the aqueous or solid phase) and the aldehyde (in the organic phase). acs.orgwikipedia.org Designer chiral C2-symmetric quaternary ammonium bifluorides have been shown to be highly efficient catalysts for the asymmetric nitroaldol reaction of silyl (B83357) nitronates with aldehydes, achieving excellent diastereo- and enantioselectivity. acs.org
Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a valuable technique for reactions involving reactants in immiscible phases. wikipedia.orgfluorochem.co.uk In the context of the Henry reaction, a phase-transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, transports the nitroalkane anion from an aqueous or solid base into the organic phase where it can react with the aldehyde. wikipedia.orgphasetransfer.comgoogle.com This method often allows for milder reaction conditions and simplifies product isolation. The use of chiral phase-transfer catalysts can induce asymmetry, leading to enantioenriched products. While specific applications of PTC for the synthesis of this compound are not extensively documented, the principles of PTC are well-suited for this transformation.
The following table summarizes representative catalytic Henry reactions relevant to the synthesis of fluorinated nitroethylbenzenes.
| Catalyst | Aldehyde Substrate | Nitroalkane Substrate | Yield (%) | Stereoselectivity (ee% or dr) | Reference |
|---|---|---|---|---|---|
| Chiral Copper(II)-Schiff Base Complex | Fluorinated Benzaldehydes | Nitromethane | 58-85 | Not Reported | mdpi.com |
| Co(II)-salen Complex | 2-Fluorobenzaldehyde | Nitromethane | ~50-90 (Conversion) | up to 60% ee | osti.gov |
| Chiral Quaternary Ammonium Bifluoride | Aromatic Aldehydes | Silyl Nitronates | High | >90:10 dr, >90% ee | acs.org |
| Lanthanide Derivative Complex | Various Aldehydes | Nitroethane | Moderate to High | Moderate to Good dr | researchgate.net |
| Copper(II)-Bis(oxazoline) Complex | Benzaldehyde | Nitromethane | 76 | 94% ee | niscpr.res.in |
Reactivity and Mechanistic Investigations of 1 Fluoro 3 1 Nitroethyl Benzene
Electrophilic and Nucleophilic Reactivity of the Aromatic Ring System
The reactivity of the benzene (B151609) ring in 1-fluoro-3-(1-nitroethyl)benzene towards electrophiles and nucleophiles is significantly influenced by the electronic properties of the fluorine and 1-nitroethyl substituents.
Influence of Fluorine and Nitroethyl Substituents on Aromatic Reactivity
The fluorine atom and the 1-nitroethyl group exert opposing electronic effects on the benzene ring, which modulates its reactivity in electrophilic and nucleophilic aromatic substitution reactions.
Fluorine: As a halogen, fluorine is highly electronegative and withdraws electron density from the benzene ring through the sigma bond (inductive effect). csbsju.edu This inductive withdrawal deactivates the ring towards electrophilic aromatic substitution, making it less nucleophilic than benzene itself. csbsju.eduresearchgate.net However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic pi system through resonance (pi-donation). csbsju.edu While this resonance effect is weaker than the inductive effect, it still plays a role in directing incoming electrophiles. csbsju.edu
1-Nitroethyl Group: The nitro group is a strong electron-withdrawing group, both inductively and through resonance. youtube.com This deactivates the benzene ring to a greater extent than fluorine, making it significantly less reactive towards electrophiles. The ethyl group attached to the nitro function has a mild electron-donating effect.
The combined effect of a fluorine atom and a nitro-containing group on an aromatic ring generally leads to deactivation towards electrophilic attack. youtube.com Conversely, the presence of these electron-withdrawing groups makes the aromatic ring more susceptible to nucleophilic aromatic substitution. youtube.comvaia.com The strong electron withdrawal creates a partial positive charge on the ring carbons, facilitating attack by nucleophiles. youtube.com
Regioselective Transformations of the Benzene Core
The positions at which electrophilic and nucleophilic substitutions occur on the benzene ring are directed by the existing substituents.
Electrophilic Aromatic Substitution:
The fluorine atom is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. csbsju.edu This is due to the resonance effect, which increases electron density at these positions. csbsju.edu
The 1-nitroethyl group, being strongly deactivating, is a meta-director. It directs incoming electrophiles to the position meta to it. quora.com
In this compound, the directing effects of the two substituents must be considered. The fluorine at position 1 directs to positions 2, 4, and 6. The 1-nitroethyl group at position 3 directs to positions 5 and to a lesser extent, 1. The positions activated by the fluorine (ortho and para) are also deactivated by the nitroethyl group. The outcome of an electrophilic substitution reaction would depend on the specific reaction conditions and the nature of the electrophile.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution is favored on aromatic rings bearing potent electron-withdrawing groups. nih.govresearchgate.net In the case of this compound, the nitroethyl group strongly activates the ring for such reactions. The fluorine atom can act as a leaving group in these reactions. Nucleophilic attack is generally favored at positions ortho and para to the strong electron-withdrawing group. Therefore, in this molecule, nucleophilic attack would be favored at the position bearing the fluorine atom (position 1) and position 5.
Transformations Involving the 1-Nitroethyl Group
The 1-nitroethyl group is a versatile functional group that can undergo a variety of chemical transformations.
Reduction Chemistry of the Nitro Functionality
The nitro group can be reduced to various other nitrogen-containing functional groups, with the product depending on the reducing agent and reaction conditions. wikipedia.org
Common Reduction Pathways for Nitro Groups:
| Product | Reagents and Conditions |
| Amine | Catalytic hydrogenation (e.g., H₂, Pd/C, PtO₂, Raney Nickel), or metals in acidic media (e.g., Fe, Sn, Zn in HCl). wikipedia.orgmasterorganicchemistry.com |
| Hydroxylamine | Raney nickel and hydrazine (B178648) at low temperatures (0-10 °C), or zinc metal in aqueous ammonium (B1175870) chloride. wikipedia.org |
| Azo Compound | Metal hydrides such as LiAlH₄. masterorganicchemistry.com |
| Oxime | Metal salts like tin(II) chloride or chromium(II) chloride. wikipedia.org |
The reduction of the nitro group in this compound to an amino group would transform the substituent from a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing group, significantly altering the reactivity of the aromatic ring. masterorganicchemistry.com
Conversions at the Ethyl Backbone (e.g., Oxidation, Elimination)
The ethyl backbone of the 1-nitroethyl group can also be a site of chemical modification.
Oxidation: The benzylic position (the carbon atom of the ethyl group attached to the benzene ring) can be susceptible to oxidation, potentially leading to the formation of a ketone.
Elimination: Under basic conditions, a proton can be removed from the carbon atom bearing the nitro group, followed by the elimination of the nitro group to form an alkene.
Stereochemical Aspects of Nitroethyl Group Transformations, including Henry Reactions and Michael Additions
The carbon atom attached to the nitro group is a stereocenter if the two substituents on the ethyl group are different. This introduces stereochemical considerations into its reactions.
Henry Reaction (Nitro-Aldol Reaction): The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone in the presence of a base. sci-hub.se The acidic proton on the carbon adjacent to the nitro group can be removed by a base to form a nitronate anion, which then acts as a nucleophile. The stereochemical outcome of the Henry reaction can often be controlled to produce specific stereoisomers.
Michael Addition: The nitronate anion generated from the 1-nitroethyl group can also participate in Michael additions. masterorganicchemistry.com This reaction involves the 1,4-addition of the nucleophilic nitronate to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comyoutube.com The Michael addition is a powerful tool for forming new carbon-carbon bonds and can also be performed with stereochemical control. sci-hub.se
Intramolecular Rearrangements and Decomposition Pathways
Nitro-Nitrite Rearrangements in Fluorinated Nitroaromatic Systems
The nitro-nitrite rearrangement is a known isomerization reaction for certain nitro compounds, proceeding through a homolytic cleavage of the C-N bond followed by recombination of the resulting radical pair at the oxygen atom of the nitro group to form a nitrite (B80452) ester. This process is influenced by factors such as molecular structure, solvent, and the presence of light.
In the context of fluorinated nitroaromatic systems, the electronic effects of the fluorine atom and the aromatic ring can significantly impact the stability of the radical intermediates and the transition state energies involved in such rearrangements. Fluorine, being a highly electronegative atom, can exert a strong inductive effect, potentially influencing the bond dissociation energy of the C-N bond.
Despite these general principles, specific experimental or computational data detailing the occurrence, mechanism, or energetics of a nitro-nitrite rearrangement in this compound is not present in the reviewed literature. Studies on simpler, related molecules, such as fluoronitromethanes, have suggested that the presence of fluorine can influence the competitiveness of the nitro-nitrite rearrangement pathway relative to simple C-N bond homolysis. However, direct extrapolation of these findings to the more complex structure of this compound would be speculative without dedicated research.
Catalyzed and Uncatalyzed Decomposition Mechanisms
The decomposition of nitro compounds can proceed through various pathways, including unimolecular homolysis of the C-N bond to form radical species, or more complex, often catalyzed, reaction cascades. The stability of a nitro compound is intrinsically linked to the strength of the C-N bond and the stability of the potential decomposition products.
Uncatalyzed Decomposition:
Catalyzed Decomposition:
The decomposition of nitro compounds can be catalyzed by a variety of substances, including acids, bases, and metal complexes. These catalysts can function by promoting alternative reaction pathways with lower activation energies. For instance, a base could abstract the acidic proton alpha to the nitro group, forming a nitronate anion which might then undergo further reactions. The versatile reactivity of the nitro group allows for various transformations under catalytic conditions.
Again, the scientific literature lacks specific studies on the catalyzed decomposition of this compound. Research into the catalytic decomposition of other nitroaromatic compounds exists, but the unique combination of the fluoro and nitroethyl substituents on the benzene ring in the target molecule means that direct analogies cannot be reliably drawn without specific experimental evidence.
Theoretical and Computational Studies on 1 Fluoro 3 1 Nitroethyl Benzene
Quantum Chemical Investigations of Electronic Structure and Bonding
No specific DFT calculations for the ground state properties of 1-fluoro-3-(1-nitroethyl)benzene have been reported in the scientific literature. Such studies would typically provide data on optimized molecular geometry, electronic energy, dipole moment, and vibrational frequencies.
There are no published comparative analyses using ab initio or semiempirical methods for this compound. These studies would be valuable for benchmarking the accuracy of different computational approaches for this system.
Conformational Analysis and Stereoisomerism
A computational analysis of the stable conformations and the energy barriers to rotation around the single bonds in this compound has not been documented. This would be crucial for understanding its three-dimensional structure and dynamics.
Computational Modeling of Reaction Mechanisms and Transition States
There is no available research on the computational modeling of reaction mechanisms involving this compound, which would include the identification of transition state structures and the calculation of activation energies.
Exploration of Reaction Pathways for Synthesis and Transformation
Currently, there are no dedicated theoretical studies in the public domain that model the reaction pathways for the synthesis or transformation of this compound. Computational chemistry typically employs methods like Density Functional Theory (DFT) to map out the potential energy surface of a reaction, identifying transition states and intermediates. Such studies are crucial for understanding the mechanisms of how a molecule is formed and how it behaves in various chemical environments. The absence of such research for this compound means that any proposed synthesis or transformation routes would be purely speculative and lack the backing of theoretical validation.
Calculation of Activation Energies and Reaction Enthalpies
A direct consequence of the lack of explored reaction pathways is the absence of calculated activation energies and reaction enthalpies for this compound. These thermodynamic and kinetic parameters are fundamental to predicting the feasibility and rate of a chemical reaction. Activation energy provides insight into the energy barrier that must be overcome for a reaction to occur, while reaction enthalpy indicates whether a reaction will release or absorb energy. Without computational studies to determine these values, a quantitative understanding of the energetics of reactions involving this compound is not possible.
Predictive Studies on Spectroscopic Parameters
Predictive studies on the spectroscopic parameters of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, are invaluable for its identification and characterization. Computational methods can simulate these spectra, providing a theoretical benchmark for experimental work. While extensive experimental and some computational spectral data are available for 1-fluoro-3-nitrobenzene (B1663965), there is no such predictive data to be found for this compound. This lack of theoretical spectroscopic data hinders the ability to theoretically predict its structural features and to aid in the analysis of any future experimental spectroscopic results.
Based on a thorough review of scientific literature and spectroscopic databases, there is no available experimental or theoretical data for the specific chemical compound "this compound." The information required to generate the requested article, including detailed research findings and specific data for NMR, Mass Spectrometry, and Vibrational Spectroscopy, does not appear to be published in publicly accessible resources.
The provided search results contain information on structurally related but distinct compounds, such as "1-fluoro-3-nitrobenzene." Using data from these related molecules would not be scientifically accurate for "this compound" due to the significant structural differences imparted by the 1-nitroethyl group compared to a nitro group. This fundamental difference would lead to distinct spectroscopic signatures.
Given the strict requirement to focus solely on "this compound" and to ensure scientific accuracy, it is not possible to create the article as outlined in the instructions without resorting to speculation or inaccurate data, which would compromise the integrity of the response.
Advanced Spectroscopic Methodologies for the Elucidation of Fluorinated Nitroethylbenzene Structures and Reaction Intermediates
X-ray Crystallography in Definitive Structural Elucidation and Solid-State Studies
X-ray crystallography stands as the unequivocal method for the determination of the three-dimensional atomic arrangement of crystalline solids. For complex organic molecules such as 1-fluoro-3-(1-nitroethyl)benzene, this technique provides precise data on bond lengths, bond angles, and torsional angles, which are fundamental to understanding its chemical behavior and physical properties. Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, which govern the solid-state properties of the material.
While a specific crystal structure determination for this compound is not publicly available in crystallographic databases as of the current date, a comprehensive understanding of its likely solid-state structure can be inferred from the crystallographic analysis of closely related fluorinated nitroaromatic and nitroalkane compounds. These studies provide a robust framework for predicting the molecular conformation and the supramolecular architecture of the title compound.
Molecular Conformation and Stereochemistry
The molecular structure of this compound features a chiral center at the carbon atom of the ethyl group bonded to the nitro functionality. X-ray diffraction analysis of a single crystal would unambiguously determine the relative and absolute stereochemistry of the molecule if a chiral resolution has been performed. The conformation of the molecule is largely dictated by the rotational freedom around the C(aryl)-C(alkyl) and C(alkyl)-N bonds.
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound would be dominated by a combination of weak intermolecular forces. The nitro group, being a strong electron-withdrawing group, is a potent hydrogen bond acceptor. Therefore, C-H···O hydrogen bonds involving the aromatic and aliphatic C-H donors and the oxygen atoms of the nitro group are expected to be a prominent feature in the crystal lattice, linking molecules into extended networks. rsc.org
The fluorine atom, while generally a weak hydrogen bond acceptor, can participate in C-H···F interactions. Moreover, the fluorinated benzene (B151609) ring can engage in π-π stacking interactions, which are common in the crystal structures of aromatic compounds. The interplay between the electron-rich aromatic ring and the electron-deficient nitro group can lead to favorable electrostatic interactions that contribute to the stability of the crystal lattice. rsc.org The presence of both a nitro group and a fluorine atom can influence the nature of these stacking interactions. rsc.org
Hypothetical Crystallographic Data
Should single crystals of this compound be obtained, X-ray diffraction analysis would yield a set of crystallographic parameters that define the unit cell and the atomic positions. A hypothetical table of such data, based on typical values for related organic compounds, is presented below to illustrate the nature of the information obtained.
| Parameter | Hypothetical Value |
| Chemical Formula | C₈H₈FNO₂ |
| Formula Weight | 169.15 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 7.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 778.9 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.442 |
| Absorption Coeff. (mm⁻¹) | 0.120 |
| F(000) | 352 |
| Crystal Size (mm³) | 0.30 x 0.20 x 0.15 |
| θ range for data collection | 2.5° to 28.0° |
| Reflections collected | 5600 |
| Independent reflections | 1800 [R(int) = 0.045] |
| Final R indices [I>2σ(I)] | R₁ = 0.050, wR₂ = 0.135 |
| R indices (all data) | R₁ = 0.065, wR₂ = 0.150 |
| Goodness-of-fit on F² | 1.05 |
Significance in Reaction Intermediate Analysis
In the context of studying reaction intermediates, time-resolved X-ray crystallography could, in principle, be employed to observe the structural evolution during a chemical transformation in the solid state. For reactions involving fluorinated nitroethylbenzenes, this advanced technique could provide snapshots of transient species, offering unparalleled insight into reaction mechanisms. However, such experiments are highly challenging and depend on the ability to initiate the reaction within a single crystal without destroying its integrity. More commonly, X-ray crystallography is used to definitively characterize the structure of stable intermediates that can be isolated and crystallized, thereby confirming reaction pathways.
Synthesis and Characterization of Analogs and Derivatives of 1 Fluoro 3 1 Nitroethyl Benzene
Modification of the Aromatic Ring System (e.g., additional substituents, ring modifications)
The introduction of additional substituents onto the phenyl ring of 1-fluoro-3-(1-nitroethyl)benzene is governed by the directing effects of the existing fluorine and 1-nitroethyl groups. The fluorine atom is an ortho-, para-director, while the 1-nitroethyl group, due to the electron-withdrawing nature of the nitro group, is a meta-director. Both groups are deactivating towards electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.org The interplay of these effects dictates the regioselectivity of subsequent reactions.
Common strategies for introducing new functional groups include:
Nitration: Further nitration would likely be directed to the positions meta to the nitroethyl group and ortho/para to the fluorine. This would lead to the introduction of a second nitro group, for example at the 5-position.
Halogenation: Reactions like bromination or chlorination in the presence of a Lewis acid catalyst would also follow the established directing rules, potentially yielding a mixture of isomers. libretexts.org
Friedel-Crafts Reactions: Acylation or alkylation reactions are generally difficult on strongly deactivated rings. libretexts.org However, under specific conditions, it may be possible to introduce small alkyl or acyl groups.
A practical approach to synthesizing polysubstituted analogs often involves a multi-step sequence where the order of substituent introduction is critical. libretexts.org For instance, starting with a different disubstituted benzene (B151609) and introducing the fluoro and nitroethyl groups sequentially allows for greater control over the final substitution pattern. The synthesis of compounds like 4-ethyl-1-fluoro-2-nitrobenzene illustrates how different substitution patterns can be achieved, though this specific example involves a different arrangement of the core substituents. stackexchange.comyoutube.comyoutube.com
Vicarious Nucleophilic Substitution (VNS) offers another route for introducing substituents, particularly carbon, oxygen, and nitrogen nucleophiles, onto electron-deficient aromatic rings. nih.gov This method could potentially be applied to introduce substituents ortho or para to the nitro group in precursors like 1-fluoro-3-nitrobenzene (B1663965) before the ethyl group is introduced. nih.gov
Table 1: Examples of Substituted Fluoro-Nitro-Aromatic Compounds and Synthetic Precursors
| Compound Name | CAS Number | Molecular Formula | Key Synthetic Approach | Reference(s) |
|---|---|---|---|---|
| 1-Fluoro-3-nitrobenzene | 402-67-5 | C₆H₄FNO₂ | Precursor for side-chain addition | nih.govnist.govsigmaaldrich.comnist.govbldpharm.comsigmaaldrich.comfishersci.ca |
| 1-Fluoro-3,5-dinitrobenzene | 374-69-6 | C₆H₃FN₂O₄ | Nitration of 1-fluoro-3-nitrobenzene | epa.gov |
| 4-Ethyl-1-fluoro-2-nitrobenzene | 100341-47-9 | C₈H₈FNO₂ | Multi-step synthesis involving directed substitution | stackexchange.comyoutube.com |
Derivatization of the Nitroethyl Side Chain (e.g., transformation of nitro to amino, alkylation at the ethyl group)
The 1-nitroethyl side chain is a versatile functional group amenable to several important chemical transformations.
Transformation of Nitro to Amino
The reduction of the nitro group to a primary amine is a fundamental and widely used transformation that dramatically alters the electronic properties of the substituent from strongly electron-withdrawing to strongly electron-donating. masterorganicchemistry.comresearchgate.net This conversion yields 1-(3-fluorophenyl)ethanamine .
Several methods are effective for this reduction:
Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) on a carbon support (e.g., H₂/Pd-C). masterorganicchemistry.comyoutube.com
Metal-Acid Reduction: A classic and robust method involves the use of an easily oxidized metal, such as Tin (Sn), Iron (Fe), or Zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.comyoutube.comcsbsju.edu The reaction proceeds through several intermediates and requires a final basic workup to deprotonate the resulting ammonium (B1175870) salt and liberate the free amine. youtube.comcsbsju.edu
The resulting amino group can be further derivatized, for example, by acylation to form amides. This is often done to protect the amine or to moderate its strong activating effect in subsequent electrophilic aromatic substitution reactions. masterorganicchemistry.com
Alkylation at the Ethyl Group
The α-carbon of the nitroethyl group (the carbon atom bonded to both the benzene ring and the nitro group) is acidic. The nitro group's strong electron-withdrawing nature stabilizes the conjugate base (a nitronate anion) through resonance. This allows for deprotonation with a suitable base, followed by reaction with an electrophile, such as an alkyl halide, to form a new carbon-carbon bond. This process facilitates the introduction of various alkyl groups at the benzylic position, leading to a range of α-substituted derivatives. researchgate.net
Table 2: Key Transformations of the Nitroethyl Side Chain
| Starting Material | Product | Transformation | Key Reagents | Reference(s) |
|---|---|---|---|---|
| This compound | 1-(3-Fluorophenyl)ethanamine | Nitro Group Reduction | H₂, Pd/C or Sn/HCl | masterorganicchemistry.comyoutube.comgoogle.com |
| This compound | α-Alkylated Derivative | C-Alkylation | 1. Base (e.g., NaH, LDA) 2. Alkyl Halide (R-X) | researchgate.net |
Stereoisomeric and Chiral Derivatives of this compound
The benzylic carbon atom in this compound, which is attached to the fluoro-substituted phenyl ring, a nitro group, a methyl group, and a hydrogen atom, is a stereocenter. Consequently, the compound exists as a pair of enantiomers: (R)-1-fluoro-3-(1-nitroethyl)benzene and (S)-1-fluoro-3-(1-nitroethyl)benzene.
The synthesis of enantiomerically enriched or pure stereoisomers is of significant interest in medicinal chemistry and materials science, as different stereoisomers can exhibit distinct biological activities and physical properties. Strategies to obtain single enantiomers include:
Chiral Resolution: A racemic mixture of the final compound or a key intermediate (such as 1-(3-fluorophenyl)ethanamine) can be separated using classical resolution techniques involving diastereomeric salt formation with a chiral acid or base, or through chiral chromatography.
Asymmetric Synthesis: This approach aims to create the chiral center with a preference for one enantiomer. This can be achieved by using chiral catalysts, reagents, or auxiliaries. For example, the asymmetric reduction of a precursor ketone or the enantioselective addition of a nitroalkane to an electrophile could establish the desired stereochemistry. Recent advances in organo-cation catalysis have enabled the enantioselective synthesis of complex chiral structures, highlighting the potential for developing catalytic methods for this target. rsc.org
The existence of related chiral molecules, such as 1-fluoro-3-[(1S)-1-fluoroethyl]benzene , in chemical databases further underscores the feasibility and importance of accessing stereoisomerically pure derivatives in this chemical class. nih.gov
Development of Isosteres and Bioisosteres for Research Probes
Isosteres and bioisosteres are atoms or groups of atoms that possess similar physical or chemical properties, leading to comparable biological or molecular interactions. youtube.com The strategic replacement of functional groups in this compound with bioisosteres is a powerful tool in drug design to modulate properties like metabolic stability, solubility, and target affinity. nih.govnih.gov
Fluorine as a Hydrogen Bioisostere: The fluorine atom itself is often considered a bioisostere of a hydrogen atom. nih.govu-tokyo.ac.jp While their steric sizes are similar (van der Waals radii of 1.35 Å for F vs. 1.2 Å for H), fluorine's high electronegativity can block metabolic oxidation at that position, potentially increasing a molecule's half-life. youtube.comu-tokyo.ac.jp
Benzene Ring Bioisosteres: The aromatic ring can be replaced with other cyclic structures to improve properties like solubility and reduce lipophilicity. Saturated scaffolds are of particular interest.
Bicyclo[1.1.1]pentane (BCP): This is a well-established bioisostere for a 1,4-disubstituted (para) benzene ring. nih.gov For the 1,3- (meta) substitution pattern of the parent compound, other scaffolds are more appropriate.
Cubanes and Bicyclo[2.2.2]octanes: These and other rigid, saturated ring systems can mimic the geometry of a disubstituted benzene ring and are used to explore different regions of chemical space. nih.govprinceton.edu
Heterocycles: Replacing the benzene ring with a heteroaromatic ring (e.g., pyridine, thiophene) can introduce hydrogen bonding capabilities, alter basicity, and improve solubility. nih.gov
Nitro Group Bioisosteres: The highly polar nitro group can be replaced by other electron-withdrawing groups to fine-tune electronic properties and potentially reduce toxicity associated with nitroaromatics. Examples include sulfones (–SO₂R), nitriles (–CN), or trifluoromethyl (–CF₃) groups.
Table 3: Potential Bioisosteric Replacements for this compound
| Original Group | Bioisosteric Replacement | Rationale for Replacement | Reference(s) |
|---|---|---|---|
| Benzene Ring (1,3-disubstituted) | Bicyclo[1.1.1]pentane (1,2-disubstituted), 1,3-Cubane | Improve solubility, increase sp³ character, alter metabolic profile | nih.gov |
| Benzene Ring | Pyridine, Thiophene | Modulate polarity, introduce H-bond donors/acceptors, alter pKa | nih.gov |
| Fluorine Atom | Hydrogen Atom | Baseline comparison for SAR studies | u-tokyo.ac.jp |
By systematically applying these modifications, researchers can generate a library of analogs based on the this compound scaffold, enabling the exploration of its chemical space for various scientific applications.
Role of 1 Fluoro 3 1 Nitroethyl Benzene in Advanced Organic Synthesis
Building Block in the Construction of Complex Molecular Architectures
1-Fluoro-3-(1-nitroethyl)benzene serves as a valuable building block in the synthesis of complex molecular architectures due to the distinct reactivity of its functional groups. The presence of the fluorine atom, the nitro group, and the nitroethyl group allows for a variety of chemical transformations, enabling the stepwise or simultaneous introduction of different molecular fragments.
The fluorine atom can be displaced through nucleophilic aromatic substitution (SNAr) reactions, particularly due to the activating effect of the electron-withdrawing nitro group. This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, thereby facilitating the formation of new carbon-heteroatom bonds.
The nitro group itself can be a versatile functional handle. It can be reduced to an amino group, which can then participate in a myriad of reactions such as amide bond formation, diazotization, and the synthesis of various nitrogen-containing heterocycles. The nitro group also directs electrophilic aromatic substitution to the meta position, although the ring is generally deactivated towards such reactions.
The 1-nitroethyl group offers its own set of synthetic possibilities. The acidic proton on the α-carbon can be removed to form a nitronate anion, which is a potent nucleophile in carbon-carbon bond-forming reactions like the Henry (nitroaldol) reaction. Furthermore, the nitroethyl group can be transformed into other functional groups, such as a carbonyl group (through the Nef reaction) or an aminoethyl group upon reduction.
These orthogonal reactivities allow for a programmed approach to the synthesis of complex molecules. For instance, a synthetic strategy could involve an initial SNAr reaction at the fluorine-bearing carbon, followed by a transformation of the nitroethyl group, and concluding with the reduction of the aromatic nitro group to an amine for further functionalization. This strategic approach enables the construction of highly substituted and functionally diverse aromatic compounds that are challenging to access through other means.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Products |
| Fluoro | Nucleophilic Aromatic Substitution (SNAr) | Ethers, amines, thioethers |
| Nitro | Reduction | Anilines |
| Nucleophilic Aromatic Substitution (SNAr) | Directing group | |
| 1-Nitroethyl | Henry (Nitroaldol) Reaction | β-nitro alcohols |
| Nef Reaction | Ketones | |
| Reduction | Aminoethyl compounds | |
| Michael Addition | Adducts with α,β-unsaturated compounds |
Precursor for Nitrogen-Containing Heterocycles and Scaffolds
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This compound is a promising precursor for the synthesis of a variety of such heterocyclic systems. The presence of two nitrogen-containing functional groups, which can be manipulated under different conditions, provides a powerful tool for the construction of diverse ring systems.
The reduction of the aromatic nitro group to an amine is a key step in many heterocyclic syntheses. The resulting aniline derivative can undergo intramolecular cyclization with a suitably modified nitroethyl side chain. For example, if the nitroethyl group is first converted to a β-amino alcohol via a Henry reaction followed by reduction, subsequent cyclization with the aromatic amino group could lead to the formation of substituted benzodiazepines or other related seven-membered rings.
Alternatively, the nitroethyl group itself can be a direct participant in heterocycle formation. For instance, reductive cyclization of the nitroethyl group with a neighboring ortho-formyl group (introduced in a separate synthetic step) can lead to the formation of indole derivatives. While the starting compound does not possess an ortho-formyl group, its synthesis from a suitable precursor would open up this pathway.
Furthermore, the nitronate anion derived from the nitroethyl group can act as a nucleophile in reactions with bifunctional electrophiles to construct heterocyclic rings. For example, reaction with a 1,3-dielectrophile could lead to the formation of substituted piperidine or pyrrolidine rings, depending on the nature of the electrophile.
The versatility of this compound as a precursor to nitrogen-containing heterocycles is summarized in the following table:
Table 2: Examples of Heterocyclic Scaffolds Potentially Derived from this compound
| Heterocyclic Scaffold | Key Synthetic Transformation |
| Indoles | Reductive cyclization of a nitroethyl group with an ortho-formyl group |
| Quinolines | Condensation of an aniline derivative with a 1,3-dicarbonyl compound derived from the nitroethyl side chain |
| Benzodiazepines | Intramolecular cyclization of an ortho-phenylenediamine derivative with a functionalized side chain |
| Pyrroles | Paal-Knorr type synthesis from a 1,4-dicarbonyl compound generated from the nitroethyl group |
Use as a Chemical Probe in Reaction Mechanism Studies
Due to its distinct functional groups, this compound can be employed as a chemical probe to investigate reaction mechanisms. The fluorine atom, for instance, can serve as a sensitive reporter for nucleophilic aromatic substitution reactions. By monitoring the rate of fluoride (B91410) ion release, one can gain insights into the kinetics and mechanism of the substitution process. Furthermore, the use of 19F NMR spectroscopy can provide detailed information about the electronic environment of the fluorine atom throughout the course of a reaction.
The nitroethyl group can also be utilized in mechanistic studies. For example, kinetic isotope effect (KIE) studies can be performed by selectively deuterating the α-carbon of the ethyl group. A significant KIE upon deprotonation would indicate that C-H bond cleavage is the rate-determining step in reactions involving the nitronate anion.
Intermediacy in the Synthesis of Research Compounds with Tuned Electronic Properties (e.g. for materials science research)
The electronic properties of this compound are governed by the interplay of its functional groups. The fluorine atom and the nitro group are both strongly electron-withdrawing, which significantly lowers the electron density of the aromatic ring. The nitroethyl group also contributes to this electron deficiency. This inherent electronic character makes the compound and its derivatives interesting candidates for applications in materials science, where precise control over electronic properties is crucial.
By strategically modifying the functional groups of this compound, it is possible to synthesize a range of research compounds with finely tuned electronic properties. For example, replacing the fluorine atom with various electron-donating or electron-withdrawing groups via nucleophilic aromatic substitution can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule.
The reduction of the nitro group to an amine introduces a strong electron-donating group, which dramatically alters the electronic properties of the aromatic ring. The resulting amino compound can be further functionalized to create extended π-conjugated systems with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The ability to systematically modify the structure of this compound allows for the creation of a library of compounds with a wide range of electronic properties. This makes it a valuable intermediate for the synthesis of novel materials for research in areas such as molecular electronics, nonlinear optics, and sensor technology.
Table 3: Influence of Functional Group Modification on Electronic Properties
| Modification | Effect on Electronic Properties | Potential Application |
| Replacement of fluorine with an electron-donating group | Raises HOMO/LUMO energy levels | Hole-transporting materials |
| Replacement of fluorine with a stronger electron-withdrawing group | Lowers HOMO/LUMO energy levels | Electron-transporting materials |
| Reduction of the nitro group to an amine | Significantly raises HOMO energy level | Building block for conjugated polymers |
| Derivatization of the amino group | Fine-tuning of electronic and optical properties | Dyes, nonlinear optical materials |
Future Perspectives and Emerging Research Avenues for 1 Fluoro 3 1 Nitroethyl Benzene
Development of Novel and Sustainable Synthetic Routes
The efficient and environmentally benign synthesis of 1-fluoro-3-(1-nitroethyl)benzene is a foundational prerequisite for its widespread investigation. Current synthetic strategies for similar nitroaromatic compounds often rely on traditional nitration methods that can be harsh and produce significant waste. nist.govbiosynth.com Future research will undoubtedly focus on greener and more sustainable approaches.
One promising avenue is the development of catalytic C-H functionalization methods. This would allow for the direct introduction of the nitroethyl group onto a fluorinated benzene (B151609) precursor, bypassing multiple steps and reducing waste. Another area of exploration is the use of alternative nitrating agents that are less corrosive and toxic than traditional nitric and sulfuric acid mixtures. rsc.org Furthermore, enzymatic or bio-catalytic methods could offer highly selective and environmentally friendly routes to this and related compounds.
A key challenge will be to control the regioselectivity of the reactions to ensure the desired 1,3-substitution pattern. The directing effects of the fluorine and nitroethyl groups will need to be carefully considered and potentially manipulated through the use of specific catalysts or directing groups.
Exploration of Unconventional Reactivity Patterns
The interplay between the electron-withdrawing nitro group and the electronegative fluorine atom on the aromatic ring, coupled with the reactive nitroethyl side chain, suggests a rich and complex reactivity profile for this compound. Future research is poised to uncover unconventional reactivity patterns that could lead to the development of novel synthetic methodologies.
The nitro group itself can participate in a variety of transformations, including reduction to an amino group, which is a cornerstone of many synthetic pathways. biosynth.com The presence of the fluorine atom could influence the regioselectivity and rate of such reductions. Moreover, the acidic proton on the carbon adjacent to the nitro group in the ethyl chain provides a handle for a range of carbon-carbon bond-forming reactions.
Researchers will likely investigate the potential for this compound to participate in radical reactions, cycloadditions, and rearrangements. The influence of the fluorine substituent on the stability of reaction intermediates and transition states will be a critical area of study.
Advanced Computational Prediction of Novel Derivatives and Their Properties
Computational chemistry will be an indispensable tool in guiding the exploration of this compound and its potential derivatives. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to predict a wide range of molecular properties, including:
Reactivity: Calculation of frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps can help identify the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions.
Spectroscopic Properties: Prediction of NMR, IR, and UV-Vis spectra will be crucial for the characterization of newly synthesized derivatives.
Pharmacological Properties: In silico screening of potential derivatives for their binding affinity to biological targets could accelerate the discovery of new drug candidates.
By creating a virtual library of derivatives with varying substituents on the aromatic ring or modifications to the nitroethyl side chain, researchers can prioritize the synthesis of compounds with the most promising properties.
Integration into Automated Synthesis and Flow Chemistry Platforms
The development of automated synthesis and flow chemistry platforms has revolutionized the way chemical research is conducted. Integrating the synthesis of this compound and its derivatives into these platforms offers numerous advantages.
Flow chemistry, in particular, is well-suited for handling potentially hazardous nitration reactions due to its superior heat and mass transfer capabilities, leading to improved safety and reproducibility. chemicalbook.comgoogle.com An automated platform could rapidly synthesize a library of derivatives by systematically varying the starting materials and reaction conditions. This high-throughput approach would significantly accelerate the exploration of the chemical space around this core scaffold.
The development of robust and reliable flow chemistry protocols for the synthesis and subsequent modification of this compound will be a key enabler for its future applications.
Design of Targeted Research Probes Based on the this compound Moiety
The unique electronic and structural features of this compound make it an attractive scaffold for the design of targeted research probes. The nitroaromatic group is known to be a good electron acceptor and can be used as a quencher in fluorescent probes. molbase.com
Future research could focus on the development of fluorescent probes for the detection of specific analytes. The this compound moiety could be functionalized with a fluorophore and a recognition element for the target analyte. Binding of the analyte would modulate the fluorescence of the probe, providing a detectable signal.
Furthermore, the fluorine atom can be used as a reporter group in ¹⁹F NMR-based studies, which are increasingly being used to probe biological systems. Derivatives of this compound could be designed as ¹⁹F NMR probes to study enzyme activity or other biological processes.
Q & A
Q. Key parameters for optimization :
- Temperature: Maintain <60°C to prevent nitro group decomposition.
- Solvent: Polar aprotic solvents (e.g., DMF) enhance nitroethyl electrophilicity.
- Catalyst loading: 2–5 mol% Pd(PPh₃)₄ for cross-coupling .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Methodological Answer:
Critical techniques include:
- ¹H/¹³C NMR :
- ¹H NMR : The nitroethyl group’s CH₂ protons appear as a quartet (~δ 4.13 ppm, J = 7.2 Hz), while aromatic protons split into multiplets due to fluorine coupling (e.g., δ 6.83–7.30 ppm) .
- ¹³C NMR : The nitroethyl carbon resonates at ~δ 44.5 ppm, and the fluorinated aromatic carbons show splitting (JCF ≈ 22–245 Hz) .
- ¹⁹F NMR : The fluorine atom produces a singlet at δ ~-61 to -109 ppm, depending on substituent electronic effects .
- IR spectroscopy : Confirm nitro group presence via asymmetric/symmetric NO₂ stretches at ~1520 cm⁻¹ and 1350 cm⁻¹ .
Q. Data interpretation tips :
- Compare experimental shifts to computed values (e.g., ACD/Labs software for density/refractive index) .
- Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in aromatic regions .
Advanced: How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
The fluorine and nitro groups exert competing electronic effects:
- Fluorine : Strong electron-withdrawing inductive (-I) effect deactivates the ring, slowing electrophilic substitution but enhancing oxidative addition in cross-coupling .
- Nitroethyl : The -NO₂ group further deactivates the ring via resonance (-R), directing incoming nucleophiles to meta/para positions relative to fluorine .
Q. Experimental strategies :
- Substituent tuning : Introduce electron-donating groups (e.g., -OMe) on the nitroethyl moiety to balance reactivity .
- Computational modeling : Use DFT calculations (e.g., Gaussian) to map Fukui indices and predict regioselectivity .
Advanced: What computational methods are used to model the electronic structure of this compound, and how do they guide experimental design?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. hexane) on conformational stability .
- ADMET prediction : Use tools like SwissADME to estimate bioavailability and metabolic stability for pharmacological applications .
Case study : DFT modeling of 1-fluoro-3-(methylsulfinyl)benzene derivatives revealed that fluorine’s electronegativity lowers LUMO energy by ~1.2 eV, favoring nucleophilic aromatic substitution .
Advanced: How can researchers resolve contradictions in reported reaction yields or spectral data for derivatives of this compound?
Methodological Answer:
Stepwise contradiction analysis :
Reproducibility checks : Validate reaction conditions (e.g., anhydrous solvents, inert atmosphere) to rule out moisture/oxygen interference .
Data triangulation : Cross-reference NMR, HPLC, and mass spectrometry to confirm compound identity .
Statistical analysis : Apply Grubbs’ test to identify outliers in yield datasets .
Mechanistic reevaluation : Use isotopic labeling (e.g., D/H exchange) or in-situ IR to detect intermediate species not accounted for in prior studies .
Example : Discrepancies in nitroethylation yields (e.g., 30% vs. 87%) may arise from uncontrolled exothermic steps; calorimetry (RC1e) can optimize heat dissipation .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and flame-resistant lab coats due to the compound’s flammability (flash point ~140°C) .
- Ventilation : Use fume hoods to prevent inhalation of nitro group-derived NOx vapors .
- Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/HCl) before disposal .
Advanced: How can enantioselective synthesis be achieved for chiral derivatives of this compound?
Methodological Answer:
- Chiral catalysts : Employ Rhodium-DuPhos complexes for asymmetric hydrogenation of nitroethyl precursors, achieving ee >99% .
- Kinetic resolution : Use lipase enzymes (e.g., CAL-B) to selectively hydrolyze one enantiomer from a racemic mixture .
- Chiral HPLC : Validate enantiopurity with a Chiralpak AD-H column (heptane/ethanol, 90:10) and polarimetric detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
